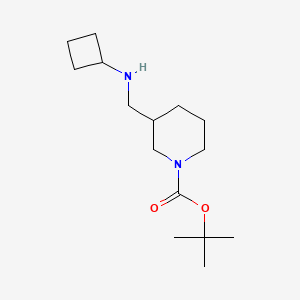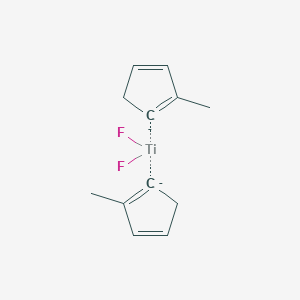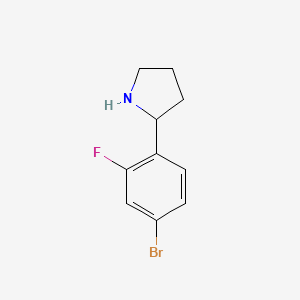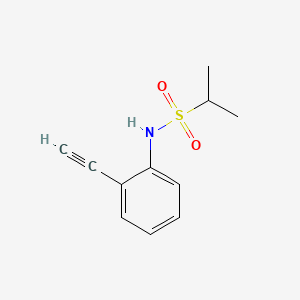![molecular formula C44H88ClN2O11P B12066304 1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt)](/img/structure/B12066304.png)
1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt) is a phospholipid compound. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is particularly interesting due to its unique structure, which includes two palmitic acid chains and a lysyl group attached to the glycerol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality phospholipids suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt) can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can modify the functional groups attached to the glycerol backbone.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroperoxides, while substitution reactions can yield various phospholipid derivatives .
Applications De Recherche Scientifique
1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt) has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in membrane biology studies, including membrane fluidity and permeability.
Medicine: Investigated for its potential in drug delivery systems, particularly in liposomal formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties[][3].
Mécanisme D'action
The mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt) involves its integration into cell membranes, where it influences membrane fluidity and stability. The lysyl group can interact with other membrane components, affecting signaling pathways and cellular responses. This compound’s ability to form bilayers and micelles makes it valuable in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with similar structural properties but different functional groups.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar in structure but contains an ethanolamine group instead of a lysyl group.
Uniqueness
1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt) is unique due to its specific lysyl group, which imparts distinct biochemical properties. This uniqueness makes it particularly valuable in studies related to membrane dynamics and interactions .
Propriétés
Formule moléculaire |
C44H88ClN2O11P |
|---|---|
Poids moléculaire |
887.6 g/mol |
Nom IUPAC |
[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;hydrochloride |
InChI |
InChI=1S/C44H87N2O11P.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-42(48)53-37-40(57-43(49)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-56-58(51,52)55-36-39(47)35-54-44(50)41(46)31-29-30-34-45;/h39-41,47H,3-38,45-46H2,1-2H3,(H,51,52);1H |
Clé InChI |
KSVBOUSHWSDRAT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)C(CCCCN)N)O)OC(=O)CCCCCCCCCCCCCCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt](/img/structure/B12066224.png)

![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)





![1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)](/img/structure/B12066279.png)
![azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12066290.png)

![Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12066300.png)

